molecular formula C12H20LiN3O3 B12399847 L-Pyrrolysine (lithium)

L-Pyrrolysine (lithium)

Cat. No.: B12399847
M. Wt: 261.3 g/mol
InChI Key: HBIJBNVTTMNPPD-YMQJAAJZSA-M
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Description

Historical Context of L-Pyrrolysine Discovery and Identification

The journey to identifying L-pyrrolysine began with studies into the unique metabolism of methanogenic archaea, specifically Methanosarcina barkeri. numberanalytics.comthe-scientist.com In 2002, researchers investigating the methyltransferase enzymes responsible for methane (B114726) production from methylamines noticed an in-frame amber (UAG) stop codon within the genes encoding these enzymes. numberanalytics.comnih.gov In most organisms, a UAG codon signals the termination of protein synthesis. wikipedia.org However, in these archaea, the codon was being translated into an amino acid. nih.gov

Initial crystallographic studies of the monomethylamine methyltransferase (MtmB) from M. barkeri revealed the presence of an unusual amino acid at the active site, which was named L-pyrrolysine. nih.govtoile-libre.org The structure was initially deduced to be a (4R, 5R)-4-substituted-pyrroline-5-carboxylate linked to the ε-nitrogen of a lysine (B10760008) residue. researchgate.net Subsequent mass spectrometry analysis confirmed the mass of the residue in MtmB, as well as in two other methyltransferases, MtbB and MttB, to be approximately 237.1456 Da, consistent with the predicted empirical formula of C₁₂H₁₉N₃O₂ and supporting a structure where the 4-substituent on the pyrroline (B1223166) ring is a methyl group. nih.gov This finding was crucial as it provided direct biochemical evidence for the existence and structure of pyrrolysine in multiple proteins. nih.gov The discovery challenged the long-held belief that the genetic code was static and universally comprised of only 20 amino acids. numberanalytics.com

L-Pyrrolysine's Unique Status within the Proteinogenic Amino Acid Repertoire

L-Pyrrolysine's distinction lies in its direct incorporation into proteins during translation, a characteristic that defines it as proteinogenic. wikipedia.org Unlike many other modified amino acids, which are altered post-translationally, pyrrolysine is charged directly onto a specific transfer RNA (tRNA) and delivered to the ribosome for insertion into a growing polypeptide chain. wikipedia.orgthe-scientist.com This process is analogous to that of the 20 canonical amino acids. the-scientist.com

The incorporation of pyrrolysine is mediated by a specialized translational machinery encoded by the pyl gene cluster. pnas.org This cluster includes the pylT gene, which encodes the unique tRNA with a CUA anticodon (tRNAPyl) that recognizes the UAG stop codon, and the pylS gene, which encodes the pyrrolysyl-tRNA synthetase (PylRS). wikipedia.orgnih.gov PylRS is a class II aminoacyl-tRNA synthetase that specifically recognizes and attaches L-pyrrolysine to its cognate tRNAPyl. ebi.ac.uk The orthogonality of the PylRS-tRNAPyl pair, meaning it does not cross-react with the host's endogenous tRNAs and synthetases, is a key feature that has made it a valuable tool for genetic code expansion in various organisms. nih.gov

The biosynthesis of L-pyrrolysine itself is also a fascinating process, carried out by the products of the pylB, pylC, and pylD genes. researchgate.netnih.gov It is synthesized from two molecules of L-lysine. researchgate.netnih.gov One lysine molecule is converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine molecule before a series of reactions lead to the final L-pyrrolysine structure. researchgate.netnih.gov The fact that a single gene cluster, pylTSBCD, can be transferred to a naive organism like Escherichia coli to enable the biosynthesis and incorporation of pyrrolysine highlights its nature as a self-contained "genetic code expansion cassette". pnas.org

Overview of L-Pyrrolysine's Biological Significance in Specific Life Domains

The known biological role of L-pyrrolysine is confined to a select group of anaerobic archaea and bacteria. nih.gov In methanogenic archaea of the family Methanosarcinaceae, pyrrolysine is essential for the metabolism of methylamines (monomethylamine, dimethylamine (B145610), and trimethylamine) as a source of methane. nih.govnih.gov The pyrrolysine-containing methyltransferases (MtmB, MtbB, and MttB) are central to this process. nih.gov The unique chemical properties of pyrrolysine's pyrroline ring are thought to be critical for the catalytic mechanism of these enzymes, specifically in activating the methyl group of the substrate for transfer to a corrinoid cofactor. toile-libre.orgosti.gov

The presence of the pyl gene cluster has also been identified in a few bacteria, such as Desulfitobacterium hafniense, indicating horizontal gene transfer of this metabolic capability. wikipedia.orgscispace.com In the bacterium Acetohalobium arabaticum, the expression of the pyrrolysine machinery is induced by the presence of trimethylamine (B31210), suggesting a regulatory mechanism that links the synthesis of this unique amino acid to the availability of its specific substrate. wikipedia.org The distribution of pyrrolysine, though limited, suggests a specialized evolutionary adaptation for energy metabolism in specific anaerobic environments. scispace.com

Data Tables

Table 1: Key Properties of L-Pyrrolysine

PropertyValueReference
AbbreviationPyl wikipedia.org
Single Letter CodeO wikipedia.org
Chemical FormulaC₁₂H₂₁N₃O₃ numberanalytics.com
Molecular Weight~255.31 g/mol nih.gov
Genetic CodonUAG (Amber) wikipedia.org
Biosynthetic Precursors2 x L-Lysine researchgate.netnih.gov

Table 2: Genes Involved in L-Pyrrolysine Metabolism

GeneFunctionReference
pylTEncodes tRNAPyl with CUA anticodon wikipedia.orgnih.gov
pylSEncodes Pyrrolysyl-tRNA synthetase (PylRS) wikipedia.orgnih.gov
pylBBiosynthesis of L-Pyrrolysine from L-Lysine pnas.orgresearchgate.netnih.gov
pylC
pylD

Compound List

Properties

Molecular Formula

C12H20LiN3O3

Molecular Weight

261.3 g/mol

IUPAC Name

lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate

InChI

InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1

InChI Key

HBIJBNVTTMNPPD-YMQJAAJZSA-M

Isomeric SMILES

[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N

Canonical SMILES

[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N

Origin of Product

United States

Biosynthetic Pathways and Enzymology of L Pyrrolysine

Precursor Utilization: L-Lysine as the Sole Biosynthetic Substrate

The biosynthesis of L-Pyrrolysine begins with a remarkably efficient strategy: the utilization of a single precursor, L-Lysine. nih.govresearchgate.netrepec.org Through a series of elegant experiments involving isotopic labeling and mass spectrometry, researchers have unequivocally demonstrated that both the pyrroline (B1223166) ring and the lysine-derived side chain of L-Pyrrolysine originate from two molecules of L-Lysine. encyclopedia.pub This discovery was pivotal, as it clarified that no other cellular metabolites are directly incorporated into the final structure of this non-canonical amino acid. The entire carbon skeleton of L-Pyrrolysine is assembled from these two lysine (B10760008) molecules, with one molecule undergoing significant rearrangement to form the characteristic methylated pyrroline ring, while the other provides the backbone structure. This reliance on a single, readily available amino acid as the sole building block underscores the metabolic economy of this biosynthetic pathway. nih.govrepec.org

Enzymatic Cascade and Mechanistic Elucidation of L-Pyrrolysine Synthesis

The conversion of L-Lysine into L-Pyrrolysine is orchestrated by a trio of enzymes encoded by the pylB, pylC, and pylD genes. nih.govnih.govresearchgate.net This enzymatic cascade proceeds in a sequential and highly specific manner, with each enzyme catalyzing a distinct and crucial step in the biosynthetic pathway. nih.gov

PylB-mediated Radical S-Adenosylmethionine Chemistry

The initial and perhaps most chemically complex step in L-Pyrrolysine biosynthesis is catalyzed by PylB, a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govnih.govacs.org PylB facilitates the conversion of one molecule of L-Lysine into (3R)-3-methyl-D-ornithine. nih.govuniprot.orgresearchgate.net This transformation is a remarkable feat of enzymatic catalysis, involving a carbon skeleton rearrangement. acs.org

PylB utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.org This radical initiates the reaction by abstracting a hydrogen atom from the Cγ position of L-lysine, leading to the formation of a lysyl radical intermediate. nih.govnih.gov This intermediate then undergoes a rearrangement, ultimately yielding (3R)-3-methyl-D-ornithine. nih.govnih.gov Interestingly, SAM acts as a catalytic cofactor in this reaction rather than a simple co-substrate. nih.gov

PylC-Catalyzed ATP-Dependent Ligation Reactions

The second step is catalyzed by PylC, which belongs to the ATP-grasp superfamily of enzymes. researchgate.netnih.gov PylC ligates the newly synthesized (3R)-3-methyl-D-ornithine to the ε-amino group of a second molecule of L-Lysine. nih.govnih.gov This reaction is dependent on the hydrolysis of ATP to ADP and inorganic phosphate (B84403), which provides the necessary energy for the formation of the amide bond. nih.govresearchgate.net

High-resolution crystal structures of PylC have provided detailed insights into its mechanism. researchgate.netnih.gov The reaction proceeds through the phosphorylation of the carboxyl group of (3R)-3-methyl-D-ornithine, forming a reactive acyl-phosphate intermediate. researchgate.net The ε-amino group of the second lysine molecule then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the phosphate group to form the final product, L-lysine-Nε-(3R)-3-methyl-D-ornithine. researchgate.netnih.gov A surprising finding from structural studies is the presence of two bound ATP molecules in the active site, one catalytic and the other appearing to play a structural role in substrate binding and protein stability. researchgate.netnih.gov

PylD-Dependent Oxidative Deamination and Cyclization

The final step in the biosynthesis of L-Pyrrolysine is catalyzed by PylD, an NAD(P)+-dependent dehydrogenase. researchgate.net PylD carries out the oxidative deamination of the terminal amino group of the ornithine moiety in L-lysine-Nε-(3R)-3-methyl-D-ornithine. nih.gov This oxidation converts the primary amine into an aldehyde. acs.org

The resulting aldehyde is highly reactive and undergoes a spontaneous intramolecular cyclization with the secondary amine within the same molecule. nih.govacs.org Subsequent dehydration of this cyclic intermediate leads to the formation of the stable pyrroline ring characteristic of L-Pyrrolysine. nih.govacs.org Structural studies of PylD have revealed an induced-fit mechanism, where the binding of the substrate triggers a significant conformational change in the enzyme, creating a catalytically competent active site. researchgate.nettum.de

Structural and Kinetic Insights into PylB, PylC, and PylD Activities

The collective study of PylB, PylC, and PylD has provided a wealth of structural and kinetic information, illuminating the intricacies of L-Pyrrolysine biosynthesis.

Enzyme Family Cofactor(s) Substrate(s) Product(s) Key Mechanistic Feature
PylB Radical SAM[4Fe-4S] cluster, S-Adenosyl-L-methionineL-Lysine(3R)-3-methyl-D-ornithineCarbon skeleton rearrangement via a lysyl radical intermediate. nih.govnih.gov
PylC ATP-GraspATP, Mg2+(3R)-3-methyl-D-ornithine, L-LysineL-lysine-Nε-(3R)-3-methyl-D-ornithineATP-dependent amide bond formation via an acyl-phosphate intermediate. researchgate.netnih.gov
PylD DehydrogenaseNAD(P)+L-lysine-Nε-(3R)-3-methyl-D-ornithineL-PyrrolysineOxidative deamination followed by spontaneous cyclization and dehydration. nih.govresearchgate.net

Crystal structures of PylB from Methanosarcina barkeri have revealed a TIM barrel fold, with the [4Fe-4S] cluster and SAM bound in the active site. researchgate.nettum.de Kinetic studies have been challenging due to the enzyme's complexity, but in vitro activity has been demonstrated, confirming its role in producing methylornithine. nih.gov

For PylC, extensive crystallographic analysis has captured the enzyme in various states, complexed with substrates, intermediates, and products, providing a detailed snapshot of the catalytic cycle. researchgate.netnih.gov Kinetic analyses have determined an ordered substrate binding mechanism. researchgate.net

PylD has also been structurally characterized, both in its free form and in complex with its substrate and product. researchgate.netrcsb.orgrcsb.org These structures have visualized the conformational changes that occur upon substrate binding, a hallmark of an induced-fit mechanism. researchgate.nettum.de Kinetic studies have shown that PylD can tolerate some variations in its substrate, opening up possibilities for the enzymatic synthesis of pyrrolysine analogs. researchgate.netrcsb.org

Heterologous Biosynthesis of L-Pyrrolysine in Engineered Systems

The discovery and characterization of the pylBCD gene cluster have paved the way for the heterologous biosynthesis of L-Pyrrolysine in more tractable organisms like Escherichia coli. nih.govencyclopedia.pubnih.gov By introducing the pylTSBCD genes, which include the synthetase and tRNA necessary for its incorporation into proteins, researchers have successfully engineered E. coli to produce proteins containing endogenously synthesized L-Pyrrolysine. nih.govencyclopedia.pub

However, the efficiency of heterologous L-Pyrrolysine production has been a challenge, often limited by the low yield of Pyl-containing proteins. nih.gov Several strategies have been employed to improve these yields, including rational engineering and directed evolution of the entire biosynthetic pathway. nih.gov For instance, phage-assisted non-continuous evolution (PANCE) has been used to evolve the pylBCD operon, leading to a significant increase in the production of Pyl-containing proteins. nih.gov These evolutionary approaches have often resulted in mutations that enhance the stability and cellular levels of the PylB enzyme, which appears to be a bottleneck in the pathway. nih.gov

Genetic Encoding and Translational Decoding Mechanisms

Reassignment of the UAG Amber Codon for L-Pyrrolysine Incorporation

In the majority of organisms, the UAG codon, also known as the amber codon, signals the termination of protein synthesis. wikipedia.org However, in certain methanogenic archaea and at least one bacterium, this codon is reassigned to encode L-pyrrolysine. wikipedia.orgnih.govpnas.org This reprogramming of the genetic code is facilitated by a unique transfer RNA, tRNA(Pyl), which possesses a CUA anticodon that is complementary to the UAG codon. wikipedia.orgpnas.orgresearchgate.net The presence of the pylT gene, which encodes for tRNA(Pyl), is a prerequisite for this process. wikipedia.orgpnas.org

The incorporation of pyrrolysine at a UAG codon is a cotranslational event, meaning it occurs during the process of protein synthesis on the ribosome. pnas.orgnih.gov Unlike the incorporation of selenocysteine (B57510), which often requires a specific downstream RNA element (a SECIS element), the insertion of pyrrolysine does not appear to depend on such a signal in the mRNA. pnas.orgpnas.org Instead, the process is thought to be governed by a direct competition at the ribosome between the pyrrolysine-charged tRNA(Pyl) and release factor 1 (RF1), the protein that normally recognizes the UAG codon and triggers the termination of translation. nih.govresearchgate.net The efficiency of pyrrolysine incorporation can be influenced by the cellular concentrations of these competing factors. nih.govigem.org In some engineered systems, the efficiency of UAG suppression for non-canonical amino acid incorporation is limited by the eukaryotic release factor 1 (eRF1). acs.org

Studies have shown that in-frame amber codons introduced into foreign genes can be translated as pyrrolysine with notable efficiency in organisms that possess the necessary machinery, further supporting the concept of a direct suppressor tRNA-mediated mechanism. nih.gov This natural system of stop codon suppression has been widely adopted and engineered for the site-specific incorporation of a vast array of non-canonical amino acids in various organisms. nih.govacs.org

Pyrrolysine-Specific Transfer RNA (tRNA(Pyl)) Structure and Interactions

The pyrrolysine-specific transfer RNA, tRNA(Pyl), is the crucial adapter molecule that deciphers the UAG codon and delivers L-pyrrolysine to the ribosome. It possesses a number of unique structural features that distinguish it from canonical tRNAs and are essential for its specific function. nih.govnih.gov

The secondary structure of tRNA(Pyl) contains several unusual elements. nih.gov One of the key identity elements for its recognition by PylRS is not the anticodon loop, as is common for many other tRNAs, but rather determinants in the acceptor stem and other parts of the tRNA body. pnas.org This is a significant advantage for genetic code expansion, as it allows the anticodon to be mutated to recognize other codons without compromising its interaction with PylRS. pnas.orgnih.gov

The interaction between tRNA(Pyl) and PylRS is highly specific. Structural studies have shown that PylRS makes extensive contacts with the unique structural motifs of tRNA(Pyl). nih.gov The compacted core of tRNA(Pyl) is accommodated by a correspondingly compacted binding site on PylRS, which contributes to the orthogonality of the pair by sterically excluding canonical tRNAs. nih.gov The identity elements of tRNA(Pyl) include the discriminator base, the first base pair of the acceptor stem, and specific base pairs in the T-stem. pnas.org The ability to transplant these identity elements into other tRNA scaffolds has been demonstrated, creating chimeric tRNAs that are still functional with PylRS. pnas.org

Unique Structural Features and Identity Elements of tRNA(Pyl)

The transfer RNA responsible for carrying pyrrolysine, tRNA(Pyl), possesses several unique structural characteristics that distinguish it from canonical tRNAs. nih.gov These features are crucial for its specific recognition by PylRS and for maintaining the orthogonality of the system.

One of the most distinct features of tRNA(Pyl) from Methanosarcina barkeri is found in its secondary structure. nih.gov It has a shortened variable loop, containing only three nucleotides, which contrasts with the four to five or more than ten nucleotides typically found in class I and class II tRNAs, respectively. nih.gov Additionally, the anticodon stem of M. barkeri tRNA(Pyl) is extended, containing six base pairs instead of the usual five. nih.govresearchgate.net Other unusual features include a C-G-U sequence in the T loop and the absence of a GG sequence in the D loop, which is a widely conserved feature among cytosolic tRNAs. researchgate.net Despite these deviations, tRNA(Pyl) is predicted to adopt the canonical cloverleaf secondary structure. researchgate.net

The accurate charging of tRNA(Pyl) with pyrrolysine by PylRS is determined by specific nucleotides known as identity elements. oup.com Extensive research has identified several key identity elements in tRNA(Pyl). The discriminator base at position 73 (G73) and the first base pair of the acceptor stem (G1•C72) are major identity elements for tRNA(Pyl) in both archaea and bacteria. nih.govasm.orgnih.govmdpi.com These elements are highly conserved in organisms that utilize pyrrolysine and make direct contact with the catalytic domain of PylRS (PylSc). nih.govmdpi.com

FeatureDescriptionOrganism(s)
Shortened Variable Loop Contains only three nucleotides.Methanosarcina barkeri
Extended Anticodon Stem Contains six base pairs instead of the usual five.Methanosarcina barkeri
Discriminator Base (G73) Major identity element for PylRS recognition.Archaea and Bacteria
Acceptor Stem First Base Pair (G1•C72) Major identity element for PylRS recognition.Archaea and Bacteria
D-stem Elements (G10:C25, A11:U24, G9) Additional identity elements.Desulfitobacterium hafniense
Anticodon-Adjacent Bases (U33, A37) Important identity elements.Methanosarcina barkeri
tRNA Shape Overall conformation recognized by PylRS.Candidatus Methanomethylophilus alvus

tRNA(Pyl) Recognition by PylRS

The specific recognition of tRNA(Pyl) by its cognate pyrrolysyl-tRNA synthetase (PylRS) is a critical step in the genetic encoding of pyrrolysine. A remarkable feature of this recognition process is that PylRS does not recognize the anticodon of tRNA(Pyl). asm.orgmdpi.comoup.com This is in stark contrast to the majority of aminoacyl-tRNA synthetases, which use the anticodon as a key identity element. asm.org This lack of anticodon recognition provides a significant advantage for genetic engineering, as the anticodon can be mutated to decode different codons without compromising the efficiency of aminoacylation. asm.orgmdpi.com

The primary sites of interaction between PylRS and tRNA(Pyl) are the acceptor stem and the D-stem. nih.gov Structural studies of the Desulfitobacterium hafniense PylRS in complex with tRNA(Pyl) have shown that the enzyme makes direct contact with the major identity elements, namely the discriminator base G73 and the G1•C72 base pair in the acceptor stem. nih.govasm.org The motif 2 loop of PylRS plays a key role in interacting with these elements in a base-specific manner. asm.org

PylRS has also evolved a specialized tRNA binding surface that accommodates the unique and compact core of tRNA(Pyl) while sterically excluding canonical tRNAs, which have a bulkier tertiary core. asm.orgmdpi.com This shape-selective recognition further contributes to the orthogonality of the system. oup.com Footprinting analysis has revealed that PylRS binds predominantly along the phosphate (B84403) backbone of the T-loop, the D-stem, and the acceptor stem of tRNA(Pyl), with no significant contacts observed in the anticodon arm. nih.gov

The PylTSBCD Gene Cluster as a Natural Genetic Code Expansion Cassette

The genetic machinery for the biosynthesis and incorporation of pyrrolysine is encoded within a conserved gene cluster, pylTSBCD. pnas.orgnih.govpnas.orgwikipedia.org This cluster represents a naturally occurring "genetic code expansion cassette," containing all the necessary components to introduce a 22nd amino acid into the genetic code of an organism. pnas.orgnih.govpnas.org The gene order within this cluster is largely maintained across different species, including methanogenic archaea and the Gram-positive bacterium Desulfitobacterium hafniense, suggesting horizontal gene transfer of the entire cassette. pnas.orgnih.govpnas.orgacs.org

The functions of the genes within this cluster are as follows:

pylT : Encodes the amber suppressor tRNA(Pyl) with a CUA anticodon. asm.orgpnas.org

pylS : Encodes the pyrrolysyl-tRNA synthetase (PylRS). asm.orgpnas.org

pylB, pylC, pylD : Encode the enzymes responsible for the biosynthesis of pyrrolysine from two molecules of lysine (B10760008). asm.orgpnas.orgacs.org

Studies have demonstrated that the heterologous expression of the pylTSBCD gene cluster in Escherichia coli is sufficient to enable the cotranslational incorporation of endogenously synthesized pyrrolysine in response to an in-frame UAG (amber) stop codon. asm.orgpnas.orgnih.govpnas.org The expression of pylBCD alone in E. coli results in the biosynthesis of pyrrolysine, indicating that the necessary metabolic precursors are common to both bacteria and archaea. pnas.orgnih.govpnas.org However, the incorporation of this newly synthesized pyrrolysine into proteins requires the co-expression of pylT and pylS. pnas.orgnih.govpnas.org The discovery of this self-contained genetic module provides a powerful tool for synthetic biology and offers insights into the evolutionary expansion of the genetic code. pnas.orgpnas.orgnih.gov

GeneEncoded ProductFunction
pylT tRNA(Pyl)Amber suppressor tRNA that carries pyrrolysine.
pylS Pyrrolysyl-tRNA synthetase (PylRS)Specifically aminoacylates tRNA(Pyl) with pyrrolysine.
pylB PylB enzymeCatalyzes the first step in pyrrolysine biosynthesis.
pylC PylC enzymeCatalyzes the second step in pyrrolysine biosynthesis.
pylD PylD enzymeCatalyzes the final step in pyrrolysine biosynthesis.

Compound Names Mentioned in this Article

L-Pyrrolysine (lithium)

Lysine

(3R)-3-methyl-D-ornithine

Selenocysteine

Phosphoserine

Phenylalanine

Histidine

N-ε-[(cylopentyloxy)carbonyl]-l-lysine

Bta (p-benzoyl-L-phenylalanine)

AzAla (p-azido-L-phenylalanine)

3-MeY (3-methyl-L-tyrosine)

Nε,Nε-dimethyllysine

Diubiquitin

Pyruvate

TMA (trimethylamine)

Ribosomal Incorporation Dynamics and Translational Fidelity

Ribosomal Readthrough of UAG Codons and L-Pyrrolysine Insertion

The incorporation of L-Pyrrolysine occurs through a process known as ribosomal readthrough, where the ribosome bypasses a stop codon and instead inserts an amino acid. researchgate.netmdpi.com In the case of pyrrolysine, the UAG "amber" stop codon is repurposed to encode this 22nd proteinogenic amino acid. mdpi.comnih.gov This recoding event is dependent on the presence of the specialized Pyl-tRNAPyl, which possesses a CUA anticodon that is complementary to the UAG codon. proteopedia.orgwikipedia.org

When the ribosome encounters an in-frame UAG codon in the mRNA, a competition ensues between the release factors that would normally terminate translation and the Pyl-tRNAPyl delivered by the elongation factor. scispace.commdpi.com In organisms that naturally utilize pyrrolysine, and in engineered systems, the presence of a sufficient concentration of Pyl-tRNAPyl allows it to outcompete the release factors for binding to the A-site. scispace.compnas.org Once bound, the ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain at the P-site and the pyrrolysine attached to the tRNAPyl in the A-site. nih.gov Following peptide bond formation, the ribosome translocates, moving the tRNAPyl (now attached to the growing peptide) to the P-site and continuing elongation until the next stop codon is reached. acs.org

The efficiency of UAG readthrough can be quite high in its native context. For example, in Methanosarcina acetivorans, the translation of the mtmB1 gene, which contains a UAG codon, results in the production of the full-length protein as approximately 1% of the total cellular protein, with only trace amounts of the truncated product detected. nih.gov Similarly, studies on the MaThg1 gene in the same organism showed that its in-frame UAG codon is read through with high efficiency, producing a full-length, active enzyme with no detectable truncated protein. nih.gov This suggests that in its natural environment, UAG is efficiently interpreted as a codon for pyrrolysine. nih.gov

Contextual Requirements and Factors Influencing UAG Suppression Efficiency

The efficiency of UAG suppression for pyrrolysine incorporation is not solely dependent on the presence of PylRS and tRNAPyl but can also be influenced by the surrounding mRNA sequence, often referred to as the "context." nih.govwikipedia.org

Initially, a downstream sequence element known as the pyrrolysine insertion sequence (PYLIS) was proposed to be a critical cis-acting element for efficient UAG readthrough, analogous to the SECIS element for selenocysteine (B57510) incorporation. wikipedia.orgnih.govwikipedia.org The PYLIS element was predicted to form a stem-loop structure in the mRNA. wikipedia.org However, subsequent research has challenged the universal requirement and the direct role of PYLIS in enhancing suppression efficiency. nih.govwikipedia.org Studies have shown that the loss of the PYLIS downstream of the mtmB1 gene in Methanosarcina acetivorans led to a significant increase in the UAG-terminated product and a decrease in the full-length protein, suggesting it does play a role in this specific context. nih.gov Conversely, other studies have demonstrated that PYLIS has no discernible effect on the level of pyrrolysine incorporation in heterologous systems like E. coli. researchgate.net Furthermore, efficient UAG suppression has been observed in the absence of any apparent PYLIS element, indicating that it is not an absolute requirement. pnas.orgnih.gov

The relative concentrations and activities of the key molecular players are also critical. The efficiency of UAG suppression is influenced by:

The intracellular concentration of Pyl-tRNAPyl: Higher levels of the charged tRNA increase its ability to compete with release factors. scispace.com

The catalytic efficiency of PylRS: A more efficient PylRS will lead to a higher concentration of charged tRNAPyl. pnas.orgnih.gov

The following table summarizes the key components and factors influencing the ribosomal incorporation of L-Pyrrolysine:

Component/FactorRole in L-Pyrrolysine Incorporation
Pyrrolysyl-tRNA synthetase (PylRS) Specifically recognizes and attaches L-Pyrrolysine to tRNAPyl. mdpi.comproteopedia.org
tRNAPyl Carries L-Pyrrolysine to the ribosome and recognizes the UAG codon via its CUA anticodon. nih.govproteopedia.org
Elongation Factors (e.g., EF-Tu) Deliver the charged Pyl-tRNAPyl to the ribosomal A-site. nih.govscispace.com
UAG "amber" codon Repurposed from a stop signal to a sense codon for L-Pyrrolysine. mdpi.comnih.gov
mRNA Context (including PYLIS) Can influence the efficiency of UAG suppression, though the role of PYLIS is context-dependent. nih.govwikipedia.org
Release Factors Compete with Pyl-tRNAPyl for binding to the UAG codon, potentially leading to translation termination. scispace.commdpi.com

The following table details research findings on the efficiency of UAG suppression under different conditions:

Organism/SystemGene/ReporterContextual ElementSuppression EfficiencyReference
Methanosarcina acetivoransmtmB1Native context with PYLIS~1% of total cellular protein nih.gov
Methanosarcina acetivoransmtmB1PYLIS deletedDecreased full-length protein, increased termination nih.gov
Methanosarcina acetivoransBacterial uidA with UAGNo evolved context20% nih.gov
Methanosarcina acetivoransMaThg1Native contextHigh efficiency, no detectable termination nih.gov
Escherichia colilacZ amber mutantVarious tRNAPyl mutantsVaried suppression efficiencies pnas.org

Biological Roles and Enzymatic Mechanisms of L Pyrrolysine Containing Proteins

Occurrence and Distribution in Anaerobic Archaea and Bacteria

The presence of L-pyrrolysine is not widespread across the domains of life; instead, it is found in a select group of anaerobic archaea and bacteria. nih.govmdpi.com Its discovery was first linked to methanogenic archaea of the family Methanosarcinaceae, which are notable for their ability to utilize methylamines as substrates for methane (B114726) production. toile-libre.orgnih.gov Within this archaeal lineage, organisms like Methanosarcina barkeri, Methanosarcina acetivorans, and Methanosarcina mazei utilize L-pyrrolysine in their methylamine (B109427) methyltransferase enzymes. wikipedia.orgnih.gov

The distribution of L-pyrrolysine is not confined to the domain Archaea. Homologs of the genes required for pyrrolysine biosynthesis and incorporation (pyl genes) have been identified in some Gram-positive bacteria, such as Desulfitobacterium hafniense and Acetohalobium arabaticum. wikipedia.orgnih.gov The presence of the complete pyl gene cluster in these bacteria suggests the potential for horizontal gene transfer, allowing for the dissemination of this unique genetic code expansion cassette among diverse microbial species in anaerobic environments. nih.govosumicrobiology.org A phylogenetic analysis of 156 PylRS and 105 tRNAPyl sequences from various anaerobic archaea and bacteria suggests that the machinery for incorporating pyrrolysine may have diverged before the evolution of the three domains of life. nih.govresearchgate.net

The following table provides an overview of some microorganisms known to utilize L-pyrrolysine.

DomainPhylumGenusSpecies
ArchaeaEuryarchaeotaMethanosarcinaM. barkeri
ArchaeaEuryarchaeotaMethanosarcinaM. acetivorans
ArchaeaEuryarchaeotaMethanosarcinaM. mazei
ArchaeaEuryarchaeotaMethanosarcinaM. thermophila
BacteriaFirmicutesDesulfitobacteriumD. hafniense
BacteriaFirmicutesAcetohalobiumA. arabaticum

Catalytic Function in Methylamine Methyltransferases

The primary and most well-characterized role of L-pyrrolysine is as a key catalytic residue in methylamine methyltransferases. wikipedia.org These enzymes are crucial for the initial step in methanogenesis from methylamines, a process that involves the transfer of a methyl group from the substrate to a corrinoid cofactor. nih.govohiolink.edu

L-pyrrolysine is found at the active site of three distinct methylamine methyltransferases, each specific for a different methylated amine substrate:

Monomethylamine methyltransferase (MtmB): Utilizes monomethylamine (MMA). nih.gov

Dimethylamine (B145610) methyltransferase (MtbB): Utilizes dimethylamine (DMA). nih.gov

Trimethylamine (B31210) methyltransferase (MttB): Utilizes trimethylamine (TMA). nih.gov

In each of these enzymes, the L-pyrrolysine residue plays a direct role in the activation of the methylamine substrate. nih.gov It is hypothesized that the pyrrolysine side chain forms a Schiff base (imine) with the methylamine substrate. nih.govohiolink.edu This adduct formation properly orients the substrate within the active site and activates the methyl group for subsequent transfer. nih.gov The electrophilic character of the imine bond in pyrrolysine is thought to be central to this catalytic function. ohiolink.edu

The methyl group, once activated by L-pyrrolysine, is transferred to a cognate corrinoid protein (e.g., MtmC, MtbC, MttC). nih.govnih.gov These proteins contain a corrinoid cofactor, a cobalt-containing molecule similar to vitamin B12. The cobalt ion in the corrinoid cofactor cycles between a supernucleophilic Co(I) state and a methylated Co(III) state. ohiolink.edu The L-pyrrolysine-methylamine adduct facilitates the nucleophilic attack by the Co(I) form of the corrinoid on the methyl group of the substrate. nih.gov This results in the methylation of the corrinoid cofactor and the release of the de-methylated amine product. nih.gov The methylated corrinoid protein then passes the methyl group to the next enzyme in the methanogenic pathway. nih.gov

The pyrroline (B1223166) ring of L-pyrrolysine is the key to its catalytic activity. wikipedia.org This ring structure is believed to be relatively free to rotate within the enzyme's active site, which is crucial for positioning the methyl group of the bound methylamine for efficient transfer to the corrinoid cofactor. wikipedia.org The imine within the pyrroline ring has an electrophilic character, making the carbon atom susceptible to nucleophilic attack by the methylamine substrate. ohiolink.edu Structural studies of MtmB have shown that the pyrroline ring can adopt at least two distinct conformations within the active site. nih.gov This conformational flexibility is thought to be important for the catalytic cycle, allowing for both substrate binding and subsequent methyl group transfer. nih.gov

Identification and Characterization of Other L-Pyrrolysine-Containing Enzymes

While the vast majority of known L-pyrrolysine-containing proteins are methylamine methyltransferases involved in methanogenesis, there is evidence of its incorporation into other types of enzymes. researchgate.net One such example is the tRNAHis guanylyltransferase (Thg1) from Methanosarcina acetivorans. wikipedia.orgnih.gov Interestingly, in this case, the presence of L-pyrrolysine does not appear to be essential for the enzyme's function, as it remains active when other amino acids are substituted at that position. wikipedia.org This suggests that in some instances, the incorporation of L-pyrrolysine may be a result of neutral evolution, where the genetic machinery for its insertion is present and utilized without providing a strong selective advantage for that particular protein. wikipedia.org The bacterium Acetohalobium arabaticum has been found to possess a serine dehydratase with two L-pyrrolysine residues, in addition to the expected methyltransferases. wikipedia.org This finding further expands the known functional repertoire of L-pyrrolysine-containing proteins beyond methylotrophy.

Evolutionary and Phylogenetic Significance of L Pyrrolysine Systems

Theories on the Origin and Evolution of the L-Pyrrolysine Encoding System

The origin of the L-pyrrolysine (Pyl) system remains a topic of scientific debate, with several competing theories proposed to explain its evolutionary history. Early theories, limited by the known distribution of Pyl to the archaeal family Methanosarcinaceae, suggested it was a "late archaeal invention". wikipedia.org However, as genomic data expanded, it became clear that the system was more widespread, leading to new and revised hypotheses.

One prominent theory suggests that the Pyl-coding system emerged once in Archaea, specifically within a methanogen that was both hydrogenotrophic and methylotrophic. nih.gov The strong connection between the Pyl system and methanogenesis, particularly the metabolism of methylamines, supports this hypothesis. nih.govtoile-libre.org From this archaeal origin, the system is thought to have spread.

Another compelling hypothesis, supported by molecular phylogeny, posits a much earlier origin for the PylRS•tRNAPyl pair, suggesting it diverged even before the evolution of the three domains of life, potentially in a pre-LUCA (last universal common ancestor) progenitor. nih.govnih.goviu.edu This would place an early limit on the evolution of this specific decoding trait. nih.goviu.edu Following this ancient origin, the system may have been lost in most lineages, only persisting in organisms that derived an advantage from it, such as those using methylamines for energy. wikipedia.org Some have even speculated that the Pyl system could be a "fossil" from a hypothetical, extinct fourth domain of life that was later acquired by Archaea and Bacteria through lateral gene transfer. nih.govnih.gov

Regardless of its precise point of origin, the core components for Pyl synthesis and incorporation—the genes pylTSBCD—are often found together in an operon. toile-libre.org This gene cluster has been described as a "natural genetic code expansion cassette," a self-contained unit that, when transferred to a new organism, can bestow the ability to both synthesize and genetically encode a new amino acid. wikipedia.orgpnas.orgacs.org The evolution of the pyrrolysyl-tRNA synthetase (PylRS) itself shows different organizational structures: a single fused protein in some organisms, two separate proteins in others, and even a version lacking the N-terminal domain. wikipedia.orgiu.eduresearchgate.net The ancestral PylRS was likely configured as two separate proteins. wikipedia.org

Phylogenetic Distribution and Horizontal Gene Transfer Events

The phylogenetic distribution of the L-pyrrolysine system is sporadic and patchy, found in a limited but diverse array of anaerobic archaea and bacteria. toile-libre.orgnih.gov This scattered presence across distant prokaryotic lineages is a strong indicator of horizontal gene transfer (HGT) as a primary mechanism for its dissemination. pnas.orgmdpi.com

Initially, Pyl-encoding was thought to be restricted to the archaeal order Methanosarcinales. toile-libre.org However, subsequent genomic surveys have identified the complete pyl gene cluster in other archaeal phyla, including Thermoplasmatota, Halobacteriota, Asgard, Thermoproteota, and Hydrothermarchaeota, as well as in several bacterial phyla, notably Firmicutes, Deltaproteobacteria, Actinobacteria, and Spirochetes. mdpi.combiorxiv.orgpnas.org In total, PylRS genes have been identified in over 150 species of anaerobic bacteria and archaea. nih.gov

The transfer of the entire pylTSBCD gene cluster as a single unit is considered a key event in its spread. pnas.org This "genetic code expansion cassette" allows a recipient organism to readily acquire the full machinery for Pyl biosynthesis and incorporation. pnas.orgacs.org Phylogenetic analyses support the hypothesis of HGT. For instance, the Pyl system in bacteria appears more closely related to that of the 7th order of methanogens (phylum Thermoplasmatota) than to the Methanosarcinaceae, suggesting a lateral transfer event from an archaeal donor to a bacterial recipient, likely a Firmicute. nih.govresearchgate.net Further intradomain transfers among bacteria are also considered likely. researchgate.netmdpi.com The acquisition of Pyl-dependent methyltransferase genes, which confer a selective advantage in methylamine (B109427) metabolism, likely stabilized the pyl gene cluster in new genomes. pnas.org

DomainPhylum/GroupKnown Pyl-Encoding Organisms (Examples)Evidence of HGT
ArchaeaHalobacteriota (Euryarchaeota)Methanosarcina spp., MethanonatronarchaeiaConsidered a likely origin group.
ArchaeaThermoplasmatotaMethanomassiliicoccales (7th order of methanogens)Proposed as the donor in HGT to Bacteria. nih.govmdpi.com
ArchaeaOther PhylaAsgard, Thermoproteota, HydrothermarchaeotaShows wider distribution within Archaea than initially thought. biorxiv.org
BacteriaFirmicutesDesulfitobacterium hafniense, Acetohalobium arabaticumRecipient of HGT from an archaeal donor. nih.govpnas.org
BacteriaDeltaproteobacteriaVarious speciesAcquired Pyl system via HGT. mdpi.com
BacteriaActinobacteria, SpirochetesFew species identifiedRepresents further spread within the bacterial domain. mdpi.com

Comparative Evolutionary Analyses with Selenocysteine (B57510) Incorporation

The genetic code has been expanded to include two non-canonical amino acids, pyrrolysine (Pyl) and selenocysteine (Sec), but their incorporation mechanisms and evolutionary trajectories reveal distinct strategies. nih.gov While both are encoded by codons that typically signal translation termination (UAG for Pyl, UGA for Sec), the machinery and evolutionary pressures involved are markedly different. nih.govresearchgate.net

The most significant difference lies in their aminoacyl-tRNA formation. nih.gov Pyrrolysine is synthesized as a free amino acid and then directly ligated to its cognate tRNAPyl by pyrrolysyl-tRNA synthetase (PylRS). nih.gov In contrast, selenocysteine is synthesized directly on its tRNA. nih.gov In bacteria, seryl-tRNA synthetase first charges tRNASec with serine, which is then converted to selenocysteine on the tRNA molecule. nih.gov This fundamental difference means the Pyl system is simpler, requiring fewer specialized factors for incorporation. nih.gov

This mechanistic divergence extends to the decoding process. Sec incorporation requires a complex reassignment of the UGA codon's meaning, which is dependent on a specific mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region, and a dedicated elongation factor (SelB). mdpi.comnih.gov The Pyl system, however, appears to function via a simpler mechanism of nonsense suppression. pnas.org The Pyl-charged tRNAPyl competes with translation release factors at the UAG stop codon, without the need for a complex, dedicated reassignment machinery or a universally conserved RNA secondary structure like SECIS. researchgate.netpnas.org

Their phylogenetic distributions are also vastly different. Selenocysteine usage is widespread, found in all three domains of life, including most animals, though its distribution is still considered an evolutionary mosaic, having been lost in many lineages. nih.govnih.gov Pyrrolysine's distribution is far more restricted, confined to specific anaerobic archaea and bacteria. nih.gov This suggests that while Sec provides a more general catalytic advantage (e.g., in redox reactions) due to selenium's high reactivity, Pyl evolved for a very specific function, primarily in the active sites of methyltransferases for methanogenesis. nih.govpnas.org

FeatureL-Pyrrolysine (Pyl) SystemSelenocysteine (Sec) System
Codon UAG (Amber stop codon) mdpi.comUGA (Opal stop codon) nih.gov
Aminoacyl-tRNA Formation Direct charging of free pyrrolysine onto tRNAPyl by PylRS. nih.govSynthesized on its tRNA; Ser-tRNASec is converted to Sec-tRNASec. nih.gov
Decoding Mechanism Nonsense suppression; competition with release factors. pnas.orgCodon reassignment requiring a cis-acting SECIS element in mRNA and a specific elongation factor (SelB). nih.govresearchgate.net
Phylogenetic Distribution Highly restricted; found only in some anaerobic Archaea and Bacteria. nih.govtoile-libre.orgWidespread; found in Bacteria, Archaea, and Eukaryotes, though lost in many lineages. nih.gov
Evolutionary Strategy Appears to be a specialized, "portable" system (genetic cassette) for a narrow metabolic niche. pnas.orgAn ancient, more broadly integrated system that has been selectively retained or lost across diverse taxa. nih.gov

Coevolution of Genetic Code and Amino Acid Biosynthetic Pathways

The discovery of the complete biosynthetic pathway for L-pyrrolysine has provided compelling evidence for the coevolution theory of the genetic code. nih.govresearchgate.net This theory posits that the genetic code did not arise randomly but co-evolved with the development of amino acid biosynthetic pathways, leading to families of amino acids derived from a common precursor having similar codon assignments. nih.gov

Research has definitively shown that L-pyrrolysine is synthesized entirely from two molecules of L-lysine. nih.govresearchgate.net The pathway involves three key enzymes encoded by the pylB, pylC, and pylD genes. acs.orgnih.gov PylB, a radical S-adenosyl-methionine (SAM) enzyme, first converts one molecule of lysine (B10760008) into (3R)-3-methyl-D-ornithine. acs.orgnih.gov PylC then ligates a second molecule of lysine to this intermediate, and finally, PylD catalyzes an oxidation step that leads to the spontaneous formation of the characteristic pyrroline (B1223166) ring. acs.orgnih.gov

This biosynthetic link firmly places pyrrolysine within the aspartate family of amino acids, as lysine itself is a member of this family in both Bacteria and Archaea. nih.gov The fact that pyrrolysine's codon, UAG, is related to the codons for the aspartate family (e.g., lysine codons are AAA and AAG; asparagine codons are AAU and AAC) supports the predictions of the coevolution theory. nih.govacs.org This finding reinforces the idea that the structure of the genetic code is deeply intertwined with the metabolic pathways that produce its building blocks. researchgate.net The elucidation of the pyrrolysine pathway has thus filled a crucial gap in our understanding, confirming that even the most recent and unusual additions to the genetic code follow evolutionary principles observed for the canonical 20 amino acids. nih.govresearchgate.net

Synthetic Biology and Genetic Engineering Applications of L Pyrrolysine Systems

Site-Specific Incorporation of Unnatural Amino Acids (ncAAs)

The ability to introduce ncAAs with novel chemical functionalities at specific positions within a protein sequence is a cornerstone of modern protein engineering. The PylRS system has been instrumental in this endeavor, enabling the precise installation of a diverse array of ncAAs bearing bioorthogonal handles, fluorescent probes, photocaged groups, and post-translational modifications. nih.govportlandpress.com

The wild-type PylRS exhibits a degree of substrate promiscuity, capable of incorporating several pyrrolysine analogs. acs.org However, to accommodate a broader range of ncAAs, significant engineering of the PylRS active site has been necessary. The large and predominantly hydrophobic active site of PylRS, which relies on van der Waals interactions to bind pyrrolysine, makes it particularly amenable to re-engineering for novel substrates. nih.gov

Key residues within the PylRS active site have been identified as mutational hotspots for altering substrate specificity. For instance, mutations at positions like Tyr306 and Tyr384 in Methanosarcina mazei PylRS (MmPylRS) have been shown to expand the binding pocket, allowing for the accommodation of bulkier ncAAs. mdpi.com Altering these and other residues has led to the successful incorporation of a wide variety of ncAAs, including those with aliphatic side chains, which are typically challenging substrates. nih.gov This targeted mutagenesis, guided by structural insights and computational modeling, continues to expand the repertoire of ncAAs that can be incorporated using the PylRS system.

Both directed evolution and rational design have been powerful strategies for generating novel PylRS/tRNAPyl pairs with desired specificities. Directed evolution methods, such as phage-assisted continuous evolution (PACE), subject PylRS libraries to iterative rounds of mutation and selection in the presence of the target ncAA. mdpi.comnih.gov This allows for the rapid identification of PylRS variants with enhanced activity and specificity for a new substrate. nih.gov These in vivo selection processes have yielded highly efficient and polyspecific PylRS variants. johnshopkins.edu

Rational design, on the other hand, leverages the known three-dimensional structure of PylRS to predict mutations that will favor the binding of a specific ncAA. This approach has been successful in creating PylRS variants for ncAAs that are structurally distinct from pyrrolysine. frontiersin.org Often, a combination of rational design to create an initial library followed by directed evolution to optimize activity proves to be the most effective strategy for developing novel PylRS/tRNAPyl pairs. bohrium.com

A significant advancement in genetic code expansion has been the development of multiple, mutually orthogonal PylRS/tRNAPyl pairs that can function simultaneously within the same cell. bohrium.comnih.gov This allows for the site-specific incorporation of two or more different ncAAs into a single protein, each in response to a distinct codon. bohrium.comresearchgate.net Achieving this requires that each PylRS variant exclusively recognizes its cognate tRNAPyl and its specific ncAA substrate, without cross-reacting with the other orthogonal pairs or the host's translational machinery. mdpi.combohrium.com

Researchers have successfully identified and engineered PylRS/tRNAPyl pairs from different archaeal species, such as Methanosarcina mazei and Methanomethylophilus alvus, that are naturally orthogonal to each other. bohrium.comnih.gov By engineering the substrate specificity of these distinct PylRS enzymes and assigning them to different suppressor codons (e.g., amber, ochre, and opal stop codons, or quadruplet codons), it is possible to encode multiple, unique ncAAs within the same polypeptide chain. bohrium.comresearchgate.net This capability greatly expands the chemical diversity that can be introduced into proteins, enabling the construction of complex protein architectures and the study of intricate biological processes. nih.gov

Methodological Advancements for In Vivo L-Pyrrolysine and ncAA Incorporation

The efficiency of in vivo ncAA incorporation is a critical factor for the practical application of genetic code expansion. Several methodological advancements have been made to improve the yield of proteins containing ncAAs. In mammalian cells, a significant challenge is the competition between the suppressor tRNA and eukaryotic release factor 1 (eRF1), which recognizes all three stop codons and terminates translation. acs.org To address this, engineered eRF1 variants with reduced termination efficiency at the UAG codon have been developed, leading to a substantial increase in ncAA incorporation. acs.orgbohrium.com

Optimizing the expression levels of the PylRS and tRNAPyl components has also proven crucial. acs.orgbohrium.com It has been demonstrated that tRNAPyl levels can be a limiting factor, and strategies to increase its expression, such as using strong promoters or incorporating multiple tRNA gene copies, have significantly improved protein yields. acs.org Furthermore, the development of E. coli strains with modified genomes, such as those where the UAG codon has been completely replaced by UAA, frees up the UAG codon exclusively for ncAA incorporation, thereby eliminating competition with release factor 1. mdpi.compreprints.org

Advancement Description Impact References
Engineered eRF1Development of eRF1 variants with reduced termination efficiency at the UAG codon.Increases ncAA incorporation by reducing competition with the suppressor tRNA. acs.org, bohrium.com
Optimized PylRS/tRNAPyl ExpressionIncreasing the cellular levels of PylRS and, particularly, tRNAPyl.Overcomes limitations in the translational machinery, leading to higher yields of ncAA-containing proteins. acs.org, bohrium.com
Genome RecodingCreation of organisms where a specific codon (e.g., UAG) is removed from the genome.Eliminates competition with release factors and allows the codon to be exclusively used for ncAA incorporation. mdpi.com, preprints.org
Enhanced PylRS SolubilityFusion of solubility tags to the PylRS enzyme.Improves the amount of active PylRS in the cell, boosting overall orthogonal translation efficiency. frontiersin.org

Encoded Cellular Synthesis of Non-Canonical Polymers and Macrocycles

The versatility of the PylRS system extends beyond the incorporation of single ncAAs into proteins. It has been harnessed for the genetically encoded synthesis of entirely new classes of polymers and macrocyclic molecules within living cells. nih.govacs.org By engineering PylRS to recognize and charge tRNAs with monomers other than α-L-amino acids, it is possible to direct the ribosome to polymerize these non-canonical building blocks. nih.gov

This has enabled the creation of proteins containing backbone modifications and the synthesis of macrocyclic peptides. nih.gov For example, by incorporating an ncAA with a reactive side chain at two different positions in a protein, a subsequent intramolecular reaction can lead to the formation of a cyclic protein. This has been used to enhance protein stability and to create novel peptide-based drugs. The ability to encode the synthesis of such complex non-canonical structures opens up exciting possibilities for materials science and the development of new therapeutics. nih.gov

Advanced Research Methodologies for L Pyrrolysine System Investigation

Structural Biology Approaches

Structural biology has been instrumental in visualizing the components of the L-pyrrolysine system at an atomic level, offering insights into their function and mechanism.

X-ray crystallography has been a cornerstone in the study of L-pyrrolysine, providing the initial definitive evidence of its existence and structure within a protein. nih.gov The crystal structure of monomethylamine methyltransferase (MtmB) from Methanosarcina barkeri first revealed the presence of L-pyrrolysine, showing it to be a lysine (B10760008) derivative with a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring linked to its ε-nitrogen. nih.gov This technique has since been applied to other methyltransferases, such as trimethylamine (B31210) methyltransferase (MttB), also from M. barkeri, providing further insights into the role of L-pyrrolysine in catalysis. nih.govosti.gov In the MttB structure, the addition of sulfite, a substrate analog, to the crystals helped to confirm the distinct conformations of the pyrroline (B1223166) ring. nih.gov

Beyond the proteins that contain L-pyrrolysine, X-ray crystallography has been crucial for understanding the enzymes responsible for its biosynthesis and incorporation into proteins. The crystal structures of pyrrolysyl-tRNA synthetase (PylRS), the enzyme that charges tRNAPyl with L-pyrrolysine, have been determined from various organisms, including Methanosarcina mazei. nih.govrcsb.orgpnas.org These structures, solved in complexes with ATP analogs, L-pyrrolysine, and its analogs, reveal a deep hydrophobic pocket for the recognition of the L-pyrrolysine side chain. rcsb.orgpnas.orgacs.org This detailed structural information provides a framework for engineering new PylRS variants with altered amino acid specificities. rcsb.org Furthermore, the crystal structure of methylornithine synthase (PylB), the first enzyme in the L-pyrrolysine biosynthetic pathway, revealed a TIM barrel fold and a [4Fe-4S] cluster, suggesting a radical-based mechanism for the conversion of lysine to methylornithine. researchgate.net

The table below summarizes key crystallographic data for some of the important proteins in the L-pyrrolysine system.

ProteinOrganismResolution (Å)PDB ID
Pyrrolysyl-tRNA Synthetase (catalytic domain) with ATP analogMethanosarcina mazei1.92Q7G
Pyrrolysyl-tRNA Synthetase (catalytic domain) with Pyl-AMPMethanosarcina mazei2.2Not specified
Trimethylamine methyltransferase (MttB)Methanosarcina barkeriNot specifiedNot specified
Methylornithine Synthase (PylB)Not specifiedNot specifiedNot specified

While crystallography provides static snapshots, spectroscopic techniques offer dynamic insights into the mechanisms of the enzymes involved in the L-pyrrolysine system. These methods have been particularly valuable in studying the chemical transformations that occur during biosynthesis. toile-libre.org

Mass Spectrometry for Biosynthetic Intermediate and Protein Analysis

Mass spectrometry (MS) has been a pivotal tool for identifying and characterizing L-pyrrolysine and its biosynthetic intermediates. acs.orgnih.gov Tandem mass spectrometry (MS/MS) of chymotryptic fragments of methylamine (B109427) methyltransferases (MtmB, MtbB, and MttB) revealed the mass of the UAG-encoded residue to be approximately 237.2 Da. researchgate.net High-resolution Fourier transform ion cyclotron resonance mass spectrometry provided a more accurate mass of 237.1456 Da, consistent with the empirical formula C₁₂H₁₉N₃O₂. researchgate.net These measurements were crucial in confirming the structure of L-pyrrolysine, particularly in distinguishing it from an alternative structure with an amine group as the C4-substituent on the pyrroline ring. researchgate.net

MS has also been instrumental in elucidating the biosynthetic pathway of L-pyrrolysine. By feeding isotopically labeled lysine (¹³C₆, ¹⁵N₂) to cultures expressing the pyl genes and analyzing the resulting proteins by MS, researchers demonstrated that two molecules of lysine are the precursors to L-pyrrolysine. nih.govresearchgate.net Furthermore, MS analysis of cell extracts from E. coli expressing different combinations of the pylBCD genes allowed for the identification of biosynthetic intermediates. For instance, an ion with an m/z corresponding to D-ornithyl-εN-lysine was detected in extracts of cells expressing pylC when supplemented with D-ornithine. nih.gov

The table below highlights key mass spectrometric findings in the study of L-pyrrolysine.

Analysis TypeFindingTechnique
Protein AnalysisMass of UAG-encoded residue in MtmB, MtbB, and MttB determined to be ~237.2 Da. researchgate.netTandem Mass Spectrometry (MS/MS)
Protein AnalysisAccurate mass of pyrrolysyl-residue measured as 237.1456 Da. researchgate.netFourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Biosynthetic PathwayDemonstrated that L-pyrrolysine is synthesized from two molecules of lysine. nih.govIsotopic Labeling and Mass Spectrometry
Intermediate IdentificationDetected D-ornithyl-εN-lysine in cells expressing pylC. nih.govMass Spectrometry of Cell Extracts

Genetic and Biochemical Assays for Functional Characterization

Genetic and biochemical assays have been essential for understanding the function of the genes involved in L-pyrrolysine biosynthesis and incorporation. nih.govosti.govacs.orgnih.gov The expression of the pylTSBCD gene cluster from methanogenic archaea in E. coli demonstrated that this cluster is sufficient for the biosynthesis of L-pyrrolysine and its incorporation into proteins in response to the UAG amber codon. acs.org Deletion or knockout of individual pylBCD genes in this system abolishes L-pyrrolysine production, confirming their essential role in the biosynthetic pathway. pnas.org

Biochemical assays using purified components have further dissected the function of each enzyme. For example, in vitro translation assays with purified tRNAPyl and PylRS have been used to validate their roles in L-pyrrolysine incorporation. Enzyme kinetic assays have been employed to characterize the catalytic activity of the PylB, PylC, and PylD enzymes. PylS-based assays, which rely on the specific recognition of L-pyrrolysine by PylRS, have been developed to detect the presence of L-pyrrolysine in cell extracts. pnas.org These assays involve measuring tRNAPyl aminoacylation or pyrophosphate:ATP exchange reactions in the presence of PylS and a potential source of L-pyrrolysine. pnas.org

Asymmetric Chemical Synthesis Methodologies for L-Pyrrolysine and Analogs

The chemical synthesis of L-pyrrolysine and its analogs has been crucial for confirming its structure, studying its properties, and enabling its use in various applications. toile-libre.orgnih.govfigshare.comencyclopedia.pubosti.govmdpi.com The synthesis is challenging due to the presence of multiple stereocenters and the acid-sensitive nature of the pyrroline ring. nih.govnih.gov

Several stereoselective synthesis strategies have been developed to produce L-pyrrolysine. One successful approach involves an asymmetric conjugate addition reaction to install the key stereogenic centers. nih.govnih.gov For instance, a calcium ion-promoted conjugate addition of an N-protected glycine (B1666218) t-butyl ester to methyl crotonate has been used to generate a pyrroline precursor with high enantiomeric and diastereomeric excess. nih.gov Another key step in some syntheses is the use of a Staudinger/aza-Wittig cyclization to form the pyrroline ring under mild conditions, which is important for preserving the acid-sensitive structure. nih.govnih.gov This reaction has been effectively carried out using a polymer-supported phosphine, which simplifies purification. nih.gov

An alternative strategy for the formal synthesis of L-pyrrolysine utilizes a Cu/Ru relay catalytic system to achieve an asymmetric cascade reaction. acs.orgacs.org This method involves a hydrogen-borrowing and asymmetric Michael addition between an inert allylic alcohol and a ketoimine ester, providing a streamlined route to a key intermediate for L-pyrrolysine synthesis. acs.orgacs.org These synthetic efforts have not only provided access to L-pyrrolysine but have also paved the way for the creation of various analogs for use in protein engineering and other biochemical studies. nih.govacs.org

The following table outlines some of the key reactions and strategies used in the asymmetric synthesis of L-pyrrolysine.

Synthetic StrategyKey ReactionOutcome
Asymmetric Conjugate AdditionCa²⁺-mediated conjugate addition of a glycine enolate to methyl crotonate. nih.govInstallation of key stereocenters with high stereoselectivity. nih.gov
Pyrroline Ring FormationStaudinger/aza-Wittig cyclization using a polymer-supported phosphine. nih.govFormation of the acid-sensitive pyrroline ring under mild conditions. nih.gov
Cascade ReactionCu/Ru relay catalysis involving hydrogen-borrowing and asymmetric Michael addition. acs.orgacs.orgStreamlined synthesis of a key L-pyrrolysine intermediate. acs.orgacs.org

Preparation of L-Pyrrolysine Lithium Salt for Research Applications

The preparation of L-pyrrolysine lithium salt for research applications is a critical step to enable its use in various biochemical and biotechnological studies. Chemical synthesis provides a reliable method to obtain this unique amino acid, which is often supplied as its more stable lithium salt. The synthesis typically involves the deprotection of a protected L-pyrrolysine precursor.

One established method involves the hydrolysis of a protected L-pyrrolysine compound (Compound 7 in the referenced patent) to yield the final lithium salt. google.com In this procedure, the protected L-pyrrolysine is dissolved in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. google.com Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) is then added to the solution. google.com The reaction mixture is stirred at room temperature for several hours to facilitate the removal of the protecting groups. google.com Following the reaction, the mixture is filtered and the filtrate is evaporated under reduced pressure, resulting in a solid residue. google.com This crude product is then purified using flash chromatography on silica (B1680970) gel to yield the pure L-pyrrolysine lithium salt. google.com

A key strategy in some syntheses is to form the sensitive pyrroline ring in a late stage of the process to avoid its degradation under harsh reaction conditions that might be required in earlier steps. nih.gov For instance, a tandem Staudinger/aza-Wittig reaction can be employed to form the cyclic imine from an azido (B1232118) aldehyde precursor. nih.gov This method, followed by the final deprotection, provides an efficient pathway to the desired L-pyrrolysine lithium salt. scispace.comresearchgate.net

The following table summarizes a typical final deprotection step for the preparation of L-pyrrolysine lithium salt:

StepReagents and ConditionsProductPurificationOverall YieldReference
DeprotectionProtected L-pyrrolysine, LiOH·H₂O, THF:MeOH:H₂O (2:2:1), Room Temperature, 6 hL-Pyrrolysine lithium saltFlash chromatography on silica gelNot specified for this step google.com
DeprotectionProtected pyrroline 15, LiOH, MethanolL-Pyrrolysine lithium saltNot specified20% (over 13 steps) nih.gov

Theoretical and Computational Studies of L Pyrrolysine Systems

Bioinformatics and Comparative Genomics for Pyl Gene Cluster Analysis

Bioinformatics and comparative genomics are powerful tools for understanding the distribution, evolution, and functional diversity of the pyrrolysine system across different organisms. numberanalytics.comnih.gov By comparing the genetic material of various species, researchers can identify conserved elements and evolutionary relationships. numberanalytics.com

Analysis of the pyl gene cluster, which encodes the machinery for pyrrolysine biosynthesis and incorporation, reveals its presence in a limited but diverse range of archaea and bacteria. nih.gov These analyses have been instrumental in identifying the core set of genes required for a functional Pyl system, typically including pylB, pylC, pylD for biosynthesis, and pylS (encoding pyrrolysyl-tRNA synthetase, PylRS) and pylT (encoding tRNAPyl) for its incorporation into proteins.

Comparative genomic studies have highlighted unique features of the Pyl system in different organisms. For instance, in some bacteria, the pylS gene is split into two separate genes, pylSn and pylSc, encoding the N-terminal and C-terminal domains of PylRS, respectively. nih.gov Phylogenetic analysis of the individual components of the Pyl system suggests a complex evolutionary history, likely involving lateral gene transfer events between archaea and bacteria. nih.gov

Systematic bioinformatic surveys of genomic data have also been developed to predict the occurrence of pyrrolysine in proteins. These methods often search for in-frame UAG codons (the "amber" stop codon, which is recoded to insert pyrrolysine) followed by protein sequences that show similarity to known Pyl-containing proteins or their homologs. nih.gov This approach has led to the identification of novel candidate pyrrolysine-containing proteins. nih.gov

The table below summarizes key findings from comparative genomic analyses of the pyl gene cluster in different organisms.

Organism/GroupKey Findings from Comparative Genomics
Methanosarcina speciesContains the complete pyl gene cluster (pylB, pylC, pylD, pylS, pylT). nih.gov
Desulfitobacterium hafniensePossesses a split pylS gene (pylSn and pylSc). nih.gov
7th order of methanogensExhibit unique features, including a tRNAPyl with an imperfect anticodon stem and a shortened PylRS. nih.gov Phylogenetic analysis suggests a closer relationship to bacterial Pyl systems than to those of Methanosarcinaceae. nih.gov

Predictive Algorithms for Novel L-Pyrrolysine Analog Recognition

The remarkable promiscuity of the PylRS active site, which can accept a wide variety of L-pyrrolysine analogs and other ncAAs, has made it a powerful tool for genetic code expansion. nih.govacs.org However, experimentally screening large libraries of compounds to identify new substrates for PylRS variants is a time-consuming process. nih.govacs.org To address this, predictive algorithms and computational screening methods are being developed to accelerate the discovery of novel PylRS substrates.

Machine learning models have emerged as a promising approach for predicting the substrate specificity of PylRS. nih.govacs.orgresearchgate.net These models are trained on datasets of known enzyme-substrate pairs, where the activity of different PylRS mutants with various ncAAs has been experimentally determined. nih.govacs.orgresearchgate.net By learning the relationships between the chemical features of the substrates and the protein sequence of the PylRS variants, these models can then predict whether a novel compound will be accepted as a substrate. nih.govresearchgate.net

One such study developed a BaggingTree (BT) model trained on a dataset of 285 unique enzyme-substrate pairs involving three PylRS mutants and 95 ncAAs. nih.govacs.orgresearchgate.net This model was then used to virtually screen a library of over 1400 ncAAs, predicting 156 as potential substrates for at least one of the PylRS mutants. nih.govresearchgate.net Subsequent experimental validation confirmed that a high percentage of the predicted positive substrates were indeed active, demonstrating the predictive power of the model. researchgate.net The model achieved a binary classification accuracy of 0.86. acs.orgresearchgate.net

In addition to machine learning, other computational approaches like molecular docking combined with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are used to predict the binding affinities of potential substrates to the PylRS active site. plos.org These methods can help to rank and prioritize candidate ncAAs for experimental testing. plos.org

The development of these predictive algorithms is not only expanding the repertoire of ncAAs that can be incorporated into proteins but is also providing a deeper understanding of the principles governing enzyme-substrate recognition. acs.orgresearchgate.net

The table below presents a summary of a machine learning model developed for predicting PylRS substrate specificity.

Model TypeTraining Set SizeNCAA Library ScreenedPrediction OutcomeExperimental Validation
BaggingTree (BT)285 enzyme-substrate pairs (3 PylRS mutants, 95 ncAAs) nih.govresearchgate.net1474 ncAAs nih.govresearchgate.net156 ncAAs predicted as substrates. nih.govresearchgate.net20 out of 24 predicted positive substrates showed activity. researchgate.net

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Natural L-Pyrrolysine-Containing Enzymes

The initial discovery of L-pyrrolysine was in methylamine (B109427) methyltransferases from methanogenic archaea, where it is crucial for their catalytic activity. nih.govwikipedia.orgnih.gov These enzymes, including monomethylamine methyltransferase (MtmB), dimethylamine (B145610) methyltransferase (MtbB), and trimethylamine (B31210) methyltransferase (MttB), utilize the unique reactivity of the pyrrolysine side chain to activate and transfer methyl groups. nih.govnih.gov

More recently, research has expanded to identify other naturally occurring pyrrolysine-containing proteins. One such example is the tRNA(His) guanylyltransferase (Thg1) from Methanosarcina acetivorans. wikipedia.org Interestingly, in this enzyme, the pyrrolysine residue appears to be dispensable for its primary function, suggesting that its incorporation could be a result of neutral evolution. wikipedia.org This finding challenges the assumption that pyrrolysine always plays a critical catalytic role.

The advent of metagenomics has revolutionized the search for novel enzymes. By sequencing DNA from environmental samples, researchers can identify genes for pyrrolysine biosynthesis and incorporation in a wide range of microorganisms, including non-methanogenic archaea and bacteria. biorxiv.orgfrontiersin.orgunlv.edu This approach has led to the identification of putative pyrrolysine-containing proteins beyond the well-characterized methyltransferases. For instance, studies have pointed to the presence of pyrrolysine in proteins such as methylcobamide:CoM methyltransferase (MtaA), transposases, and even CRISPR Cas proteins. pnas.orgbiorxiv.org The functional significance of pyrrolysine in these newly identified proteins is an active area of investigation.

Table 1: Examples of Naturally Occurring and Putative L-Pyrrolysine-Containing Proteins

ProteinOrganismFunctionReference
Monomethylamine methyltransferase (MtmB)Methanosarcina barkeriMethylamine metabolism nih.gov
Dimethylamine methyltransferase (MtbB)Methanosarcina barkeriMethylamine metabolism nih.gov
Trimethylamine methyltransferase (MttB)Methanosarcina barkeriMethylamine metabolism nih.gov
tRNA(His) guanylyltransferase (Thg1)Methanosarcina acetivoranstRNA modification wikipedia.org
Methylcobamide:CoM methyltransferase (MtaA)Methanosarcina acetivoransMethanogenesis pnas.org
TransposasesVarious archaeaGenetic element mobility biorxiv.org
CRISPR Cas proteinsVarious archaeaAdaptive immunity biorxiv.org

Further Elucidation of L-Pyrrolysine's Role in Diverse Metabolic Pathways

The established role of L-pyrrolysine is central to one-carbon metabolism, particularly the utilization of methylamines as an energy source in methanogenic archaea. nih.govpnas.org The unique chemical properties of the pyrrolysine side chain are essential for the enzymatic transfer of methyl groups from methylamines to a corrinoid cofactor. nih.gov

However, the discovery of pyrrolysine in a broader range of organisms and proteins suggests its involvement in other metabolic pathways. For example, in some non-methanogenic bacteria, pyrrolysine-containing enzymes are implicated in the metabolism of other methylated compounds, such as glycine (B1666218) betaine. toile-libre.org Furthermore, recent proteomic studies in Methanosarcina acetivorans have hinted at a wider role for pyrrolysine. Deletion of the tRNA(Pyl) gene in this organism led to significant changes in the proteome, suggesting a broader regulatory or functional role for pyrrolysine incorporation. pnas.org

Future research will likely focus on characterizing the function of pyrrolysine in these newly identified contexts. This includes investigating its potential roles in energy metabolism, DNA processing, and other fundamental cellular processes where pyrrolysine-containing proteins have been putatively identified. biorxiv.org Understanding how the unique reactivity of pyrrolysine is harnessed in these diverse pathways will provide deeper insights into microbial metabolism and evolution.

Expansion of the L-Pyrrolysine Genetic Code Expansion Toolkit

The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair is a powerful tool for genetic code expansion, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. researchgate.netasm.org This system is highly orthogonal, meaning it does not interfere with the host cell's native translational machinery. researchgate.neted.ac.uk This orthogonality has enabled its use in a wide range of organisms, from bacteria to mammalian cells. acs.org

A key area of ongoing research is the engineering of PylRS to accept a broader range of ncAAs as substrates. ed.ac.uknih.gov By mutating the active site of PylRS, scientists have successfully incorporated hundreds of different ncAAs with diverse functionalities, including those with bioorthogonal handles, photocrosslinkers, and post-translational modifications. nih.govnih.gov For instance, rationally designed mutants of PylRS have been developed to incorporate various phenylalanine and histidine analogues. nih.govnih.gov

Another significant advancement is the development of mutually orthogonal PylRS/tRNA(Pyl) pairs. nih.govnih.gov These are sets of PylRS/tRNA pairs that are orthogonal not only to the host's translational machinery but also to each other. This allows for the simultaneous incorporation of multiple distinct ncAAs into a single protein, opening up possibilities for creating proteins with novel functions. nih.govresearchgate.net Researchers have successfully engineered triply and even quintuply orthogonal pairs, dramatically expanding the chemical diversity that can be introduced into proteins. asm.orgresearchgate.net

Furthermore, the tRNA(Pyl) itself has been a target for engineering to improve the efficiency of ncAA incorporation. By rationally designing tRNA variants with improved stability and recognition by the ribosome, researchers have achieved higher yields of proteins containing ncAAs in mammalian cells. oup.com

Table 2: Examples of Engineered PylRS Variants and Incorporated Non-Canonical Amino Acids

PylRS VariantIncorporated ncAAApplicationReference
M. mazei PylRS (N346A/C348A)Phenylalanine derivativesProtein engineering nih.gov
M. alvus PylRS (IFGFF)3-methyl-L-histidine (MeHis)Enzyme design nih.gov
M. mazei PylRS (Y306A/Y384F)Lysine (B10760008) derivatives with click chemistry handlesBioorthogonal labeling nih.gov
Engineered M. mazei PylRSN-ε-acetyl-L-lysine (AcK)Studying post-translational modifications nih.gov

Development of Advanced Bioorthogonal Chemistry Applications Leveraging the L-Pyrrolysine System

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov The genetic incorporation of ncAAs with bioorthogonal functional groups using the L-pyrrolysine system has become a powerful strategy for studying and manipulating proteins in their native environment. acs.org

A major focus of this research has been the incorporation of pyrrolysine analogues bearing azide (B81097) or alkyne groups. researchgate.netresearchgate.net These groups can then be specifically labeled with probes containing a complementary reactive partner through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net This has enabled a wide range of applications, including the fluorescent labeling of proteins for in vivo imaging, the attachment of polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins, and the synthesis of antibody-drug conjugates. whiterose.ac.uknih.gov

Researchers are continuously developing new bioorthogonal reactions and probes with improved kinetics and specificity for use with the pyrrolysine system. For example, a novel click reaction involving the aziridination of norbornenes using electron-deficient sulfonyl azides has been developed for protein labeling. uni-muenchen.de Another innovative approach involves the use of a biosynthetically generated pyrrolysine analog, pyrroline-carboxy-lysine (Pcl), which can be specifically derivatized with 2-amino-benzaldehyde or 2-amino-acetophenone reagents. nih.gov

Future work in this area will likely focus on developing new bioorthogonal handles and reactions with even faster kinetics and greater selectivity, enabling more complex manipulations of proteins in living cells. This includes the development of fluorogenic probes that only become fluorescent upon reaction with the target protein, reducing background noise in imaging experiments, and the design of probes for advanced applications such as super-resolution microscopy. mdpi.com

Q & A

Q. What are the key challenges in synthesizing L-Pyrrolysine with high stereoselectivity, and how have recent methodologies addressed these?

Methodological Answer: The stereoselective synthesis of L-Pyrrolysine requires precise control over two stereogenic centers. A 13-step asymmetric synthesis route achieves 20% overall yield using a Ca²⁺-mediated conjugate addition to generate pyrroline precursors, followed by a Staudinger/aza-Wittig cyclization under mild conditions . Researchers should prioritize optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance stereochemical fidelity. Validation via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers validate the identity and purity of L-Pyrrolysine in synthetic samples?

Methodological Answer: Characterization should include tandem mass spectrometry (MS/MS) for molecular weight confirmation, circular dichroism (CD) for stereochemical analysis, and high-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric excess. For purity, elemental analysis and ¹H/¹³C NMR spectral matching against reference data are essential .

Q. What experimental design considerations are critical for studying L-Pyrrolysine’s role in microbial systems?

Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace L-Pyrrolysine incorporation into proteins. Design growth media with controlled lithium concentrations to mimic natural environments. Employ proteomic analyses (e.g., LC-MS/MS) to identify pyrrolysine-containing proteins and quantify expression levels .

Q. How should researchers handle discrepancies in reported biochemical properties of L-Pyrrolysine?

Methodological Answer: Cross-validate findings using orthogonal assays (e.g., enzymatic activity vs. binding affinity). Replicate experiments under identical conditions and compare results with published data. Apply statistical frameworks like Bland-Altman analysis to assess measurement agreement .

What are the best practices for formulating research questions on L-Pyrrolysine’s biosynthesis pathways?

Methodological Answer: Use the PICO framework (Population: microbial strains; Intervention: genetic/environmental perturbations; Comparison: wild-type vs. mutant; Outcome: pyrrolysine production) to structure hypotheses. Ensure questions meet FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can computational modeling enhance the design of L-Pyrrolysine analogs with improved stability?

Methodological Answer: Employ density functional theory (DFT) to predict electronic and steric effects of substitutions on the pyrroline ring. Validate models with molecular dynamics (MD) simulations of analog-protein interactions. Synthesize top candidates and assess stability via accelerated degradation studies (e.g., thermal or pH stress) .

Q. What strategies resolve contradictions in kinetic data for L-Pyrrolysine-tRNA ligase activity?

Methodological Answer: Perform stopped-flow fluorescence assays under varying ionic strengths (Li⁺ vs. Na⁺/K⁺) to isolate cation-specific effects. Use single-turnover kinetics to differentiate substrate binding vs. catalytic steps. Compare results across orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. How do researchers address variability in L-Pyrrolysine detection limits across analytical platforms?

Methodological Answer: Establish a standardized calibration curve using certified reference materials. Compare limits of detection (LOD) via LC-MS, capillary electrophoresis, and immunoassays. Apply harmonization protocols (e.g., ISO 17025) to minimize inter-lab variability .

Q. What experimental frameworks are recommended for studying L-Pyrrolysine’s role in lithium-dependent enzyme catalysis?

Methodological Answer: Use site-directed mutagenesis to replace pyrrolysine residues in target enzymes (e.g., methyltransferases). Measure kinetic parameters (Km, Vmax) with/without lithium cofactors. Pair structural data (cryo-EM or X-ray crystallography) with quantum mechanics/molecular mechanics (QM/MM) simulations to map catalytic mechanisms .

Q. How can researchers optimize synthetic routes for isotopically labeled L-Pyrrolysine without compromising yield?

Methodological Answer: Introduce isotopic labels at early synthetic stages (e.g., ¹³C-labeled starting materials) to minimize loss during downstream steps. Use flow chemistry to enhance reaction reproducibility and reduce purification complexity. Monitor isotopic incorporation via mass spectrometry at each step .

Methodological Guidelines

  • Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., spectroscopic, kinetic, computational) and apply mixed-effects models to account for variability .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science. Exclude non-validated sources (e.g., ) .
  • Replication : Follow detailed experimental protocols from primary literature, including reagent purity thresholds and instrument calibration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.